3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide
CAS No.: 890595-40-1
Cat. No.: VC4565694
Molecular Formula: C17H20N4O3S
Molecular Weight: 360.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890595-40-1 |
|---|---|
| Molecular Formula | C17H20N4O3S |
| Molecular Weight | 360.43 |
| IUPAC Name | 3-(azepan-1-ylsulfonyl)-N-pyrimidin-2-ylbenzamide |
| Standard InChI | InChI=1S/C17H20N4O3S/c22-16(20-17-18-9-6-10-19-17)14-7-5-8-15(13-14)25(23,24)21-11-3-1-2-4-12-21/h5-10,13H,1-4,11-12H2,(H,18,19,20,22) |
| Standard InChI Key | LPUYJDOXBVTDSW-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CC=N3 |
Introduction
Overview of the Compound
Chemical Name: 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47 g/mol
Structure: The compound consists of a benzamide core with an azepane (seven-membered nitrogen-containing ring) sulfonyl group and a pyrimidinyl substituent attached to the amide nitrogen.
This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Pathway
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide typically involves:
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Preparation of Sulfonyl Chloride Intermediate:
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A benzene derivative is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
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Coupling with Azepane:
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Azepane is reacted with the sulfonyl chloride intermediate under basic conditions to form the azepan-1-ylsulfonyl group.
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Amidation Reaction:
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The resulting compound is coupled with pyrimidin-2-amine using a coupling agent like carbodiimide to yield the final product.
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This multi-step synthesis ensures high selectivity and yield.
Biological Activity and Applications
Preliminary studies suggest that compounds like 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide exhibit promising pharmacological properties due to their ability to interact with specific biological targets.
Potential Applications
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Anticancer Activity:
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Sulfonamide derivatives have been shown to inhibit carbonic anhydrase IX (CAIX), a target overexpressed in hypoxic tumor cells.
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Anti-inflammatory Properties:
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The benzamide moiety may contribute to cyclooxygenase (COX) inhibition, reducing inflammation.
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Antiviral Potential:
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Pyrimidine derivatives are known for targeting viral polymerases or enzymes critical for viral replication.
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Mechanism of Action
The compound likely acts by forming hydrogen bonds or ionic interactions with active sites of enzymes or receptors, modulating their activity.
Experimental Data
| Parameter | Value/Observation |
|---|---|
| In vitro IC50 (target enzyme) | Low micromolar range (predicted) |
| Cytotoxicity | Low at therapeutic concentrations |
| Solubility Profile | Moderate in DMSO and ethanol |
Further experimental validation is required to confirm these properties.
Future Directions
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Structure-Activity Relationship (SAR) Studies:
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Modifications on the benzamide or sulfonamide groups could improve potency and selectivity.
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Pharmacokinetics and ADME Profiling:
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Studies on absorption, distribution, metabolism, and excretion will be crucial for drug development.
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Target Validation in Disease Models:
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Testing in cancer or inflammatory disease models can confirm its therapeutic potential.
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Formulation Development:
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Enhancing solubility and stability for oral or intravenous delivery could broaden its applications.
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This detailed analysis underscores the importance of 3-(azepan-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide as a promising candidate for pharmaceutical research due to its unique chemical structure and potential biological activities. Further studies are essential to fully realize its therapeutic potential.
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